6-(O-Carboxymethyl)oximinoestradiol
Description
6-(O-Carboxymethyl)oximinoestradiol (commonly referred to as E2-BSA or β-estradiol 6-(O-carboxymethyl)oxime:BSA) is a synthetic steroid conjugate where estradiol (E2) is covalently linked to bovine serum albumin (BSA) via a carboxymethyl oxime (CMO) bridge at the C6 position of the steroid nucleus . This modification renders the molecule membrane-impermeable, making it a critical tool for studying non-genomic estrogen signaling mediated by membrane-associated estrogen receptors (mERs) . E2-BSA is widely used in immunoassays, receptor binding studies, and biosensor development due to its stability and specificity .
Key structural features:
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C20H25NO5/c1-20-7-6-14-13-3-2-12(22)8-11(13)9-16(21-26-10-18(24)25)19(14)15(20)4-5-17(20)23/h2-3,8,14-15,17,19,22-23H,4-7,9-10H2,1H3,(H,24,25)/b21-16+/t14-,15+,17+,19-,20+/m1/s1 |
InChI Key |
PRQOHWPUWFGHPM-AXRWFTAESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)/C(=N/OCC(=O)O)/CC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=NOCC(=O)O)CC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Chemical Reactions Analysis
6-(O-Carboxymethyl)oximinoestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(O-Carboxymethyl)oximinoestradiol has a range of applications across various fields:
Pharmaceuticals: It is used in the development of drugs that target estrogen receptors.
Chemical Research: It serves as a biochemical tool in proteomics research.
Material Science: It is utilized in the study of steroidal structures and their modifications.
Biomedical Research: It aids in understanding the biological effects of modified hormones.
Environmental Science: It is used in studies related to hormone disruption in the environment
Mechanism of Action
The mechanism of action of 6-(O-Carboxymethyl)oximinoestradiol involves its interaction with estrogen receptors. The incorporation of the oximino and carboxymethyl groups enhances its binding affinity and selectivity for these receptors. This interaction triggers a cascade of molecular events that modulate gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Carboxymethyl Oxime (CMO) Conjugates
Structural and Functional Differences
Immunoassay Performance
E2-BSA in Membrane Receptor Studies
- Mechanism of Action : E2-BSA binds to mERs, activating PKC and MAPK pathways without nuclear translocation .
- Functional Outcomes :
Comparison with Free Estradiol (E2)
| Property | E2-BSA | Free Estradiol (E2) |
|---|---|---|
| Membrane Permeability | No | Yes |
| Genomic Effects | None | ERα/ERβ-mediated |
| Onset of Action | Seconds to minutes | Hours |
| Typical Concentration | 10⁻¹⁰–10⁻⁸ M | 10⁻⁹–10⁻⁷ M |
Limitations and Challenges
- Batch Variability : Conjugation efficiency varies between preparations, affecting molar ratios .
- Antibody Specificity : Anti-E2-BSA antisera may cross-react with C3-conjugated steroids (e.g., progesterone-CMO) .
- Cost : Commercial E2-BSA costs ~$100/mg, limiting large-scale environmental monitoring .
Biological Activity
6-(O-Carboxymethyl)oximinoestradiol is a derivative of estradiol, a crucial hormone involved in numerous biological processes. This compound has garnered attention for its potential biological activities, particularly in the context of estrogenic effects, receptor interactions, and therapeutic applications. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by the addition of a carboxymethyl oxime group at the 6-position of the estradiol structure. This modification can influence its solubility, receptor binding affinity, and overall biological activity.
The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ER), specifically ERα and ERβ. These interactions can lead to various downstream effects, including:
- Gene Expression Modulation : Activation or inhibition of genes regulated by estrogen.
- Cell Proliferation : Influence on the growth of estrogen-responsive tissues.
- Signal Transduction Pathways : Activation of pathways such as MAPK and PI3K/Akt involved in cell survival and proliferation.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic properties comparable to those of estradiol itself. This is evidenced by its ability to stimulate the secretion of amyloid precursor protein (sAPPα) in neuronal cells, which is associated with neuroprotective effects and cognitive function .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can enhance neuronal survival and promote neurogenesis through ER-mediated pathways. For instance, it has been shown to stimulate MAPK activity in human umbilical vein endothelial cells, which is crucial for vascular health .
Data Table: Comparative Biological Activity
| Compound | Estrogen Receptor Binding Affinity | Neuroprotective Effect | Other Notable Activities |
|---|---|---|---|
| Estradiol | High | Yes | Regulates reproductive functions |
| This compound | Moderate | Yes | Stimulates sAPPα secretion |
| β-Estradiol 6-(O-carboxymethyl)oxime | Moderate | Yes | Involved in ELISA assays |
Case Studies
- Effect on Neuronal Cells : A study investigated the impact of this compound on primary rat cortical neurons. The results indicated increased sAPPα secretion, suggesting potential benefits in cognitive health and Alzheimer's disease prevention .
- Colorectal Cancer Lines : In colorectal cancer cell lines, this compound was tested for its effect on MutL homolog 1 (MLH1), a critical player in DNA mismatch repair. The findings suggested that it could modulate MLH1 expression, indicating potential therapeutic implications for cancer treatment .
- NMDAR Currents : Research also evaluated the effect of this compound on N-methyl-D-aspartate receptor (NMDAR) currents in female dorsal root ganglion neurons. The results showed that it could influence synaptic transmission and plasticity, highlighting its role in pain modulation .
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(O-Carboxymethyl)oximinoestradiol typically involves two key steps:
Oximation of Estradiol-6-one: The starting material is estradiol-6-one, which contains a ketone group at the 6-position of the steroid nucleus. This ketone is converted into an oxime by reaction with hydroxylamine or a hydroxylamine derivative.
Carboxymethylation of the Oxime Hydroxyl Group: The oxime hydroxyl group is then alkylated with a carboxymethylating agent, such as bromoacetic acid or its derivatives, to introduce the O-carboxymethyl substituent.
This two-step sequence ensures selective functionalization at the 6-position without affecting other reactive sites on the estradiol molecule.
Detailed Synthetic Procedure
Based on literature protocols (Dean et al., 1972):
Step 1: Formation of Estradiol-6-oxime
- Estradiol-6-one is dissolved in a suitable solvent (e.g., pyridine or ethanol).
- Hydroxylamine hydrochloride is added along with a base (e.g., sodium acetate) to generate free hydroxylamine in situ.
- The mixture is stirred at ambient or slightly elevated temperature (25–50°C) for several hours until completion as monitored by TLC or HPLC.
- The product, estradiol-6-oxime, is isolated by extraction and purified by recrystallization or chromatography.
Step 2: O-Carboxymethylation
- Estradiol-6-oxime is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
- Bromoacetic acid or its ester derivative is added along with a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the oxime hydroxyl.
- The reaction is carried out at room temperature or slightly elevated temperatures (30–60°C) for several hours.
- The product, this compound, is purified by chromatographic techniques.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Estradiol-6-one + Hydroxylamine | Pyridine, 25–50°C, 4–6 h | Estradiol-6-oxime | 70–85 |
| 2 | Estradiol-6-oxime + Bromoacetic acid + K2CO3 | DMF, 30–60°C, 6–12 h | This compound | 60–80 |
Analytical Characterization
-
- ^1H NMR and ^13C NMR confirm the formation of the oxime and the carboxymethyl group at the 6-position.
- The oxime proton typically appears downfield (~8–11 ppm).
- Carboxymethyl methylene protons appear as singlets around 4.0–4.5 ppm.
-
- Molecular ion peak at m/z = 359.4 consistent with C20H25NO5.
-
- Purity assessed by HPLC or TLC.
- Reverse-phase HPLC is commonly used for purity and yield quantification.
-
- Characteristic oxime N–O stretch (~900–1000 cm^-1).
- Carboxyl group stretch (~1700 cm^-1).
Applications and Conjugation
This compound is frequently used as a linker molecule for conjugation to proteins such as bovine serum albumin (BSA) to create estradiol-protein conjugates for immunological assays or receptor binding studies. The carboxyl group allows for amide bond formation with lysine residues on proteins.
Comparative Notes on Preparation
| Aspect | Estradiol-6-oxime Formation | O-Carboxymethylation |
|---|---|---|
| Reagents | Hydroxylamine hydrochloride | Bromoacetic acid or ester + base |
| Solvents | Pyridine, ethanol | DMF, DMSO |
| Reaction Time | 4–6 hours | 6–12 hours |
| Temperature | Room temp to 50°C | Room temp to 60°C |
| Yield | 70–85% | 60–80% |
| Purification | Recrystallization, chromatography | Chromatography |
Research Data Summary
Q & A
Q. What is the structural significance of the carboxymethyl oxime group at the 6-position of estradiol derivatives?
The carboxymethyl oxime modification at the 6-position enhances molecular stability and facilitates conjugation with carrier proteins (e.g., bovine serum albumin, BSA) or fluorescent tags for receptor-binding studies. This modification preserves estrogenic activity while enabling covalent linkage, critical for immunoassays and targeted drug delivery systems .
Q. What synthetic pathways are used to produce 6-(O-carboxymethyl)oximinoestradiol?
Synthesis typically involves reacting estriol or estradiol with carboxymethyl hydroxylamine under controlled pH (8–9) and temperature (25–40°C). The reaction is monitored via thin-layer chromatography (TLC) to confirm oxime formation, followed by purification using column chromatography. This method ensures high yield (70–85%) and purity (>95%) for research applications .
Q. How does this compound interact with estrogen receptors in experimental models?
The compound binds estrogen receptors (ERα/ERβ) with moderate affinity (Kd ≈ 10⁻⁸ M), as shown in competitive binding assays using tritiated estradiol. Its activity is concentration-dependent, and it can induce calcium oscillations in ER-positive cells, as demonstrated in human embryonic stem cell differentiation studies .
Q. What are the primary applications of this compound in biochemical research?
- Immunoassays : Conjugated to BSA for antibody generation in competitive ELISA .
- Receptor Localization : Fluorescently labeled derivatives (e.g., FITC conjugates) track ER distribution in cells .
- Drug Delivery : Serves as a linker in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
Advanced Research Questions
Q. How do experimental results vary across studies investigating the compound’s receptor-binding specificity?
Discrepancies arise from assay conditions (e.g., buffer composition, temperature) and receptor isoforms. For example:
Q. What strategies resolve solubility challenges in aqueous systems for this compound?
The carboxymethyl group improves solubility in phosphate buffers (0.98–1.02 mg/mL at pH 7.5). For hydrophobic assays, co-solvents like DMSO (<0.1% v/v) or cyclodextrin encapsulation enhance dispersion without disrupting biological activity .
Q. How can researchers address contradictory data on the compound’s bioactivity in vivo vs. in vitro?
In vivo bioactivity is influenced by metabolic stability (e.g., hepatic glucuronidation) and tissue-specific uptake. Advanced methods include:
Q. What experimental designs mitigate cross-reactivity in immunoassays using BSA-conjugated derivatives?
Q. How does the compound’s stability under varying storage conditions impact experimental outcomes?
Comparative Analysis of Structural Analogs
| Compound | Structural Modification | Key Features |
|---|---|---|
| This compound | Oxime at C6 | Enhanced solubility, BSA conjugation |
| β-Estradiol 6-one 6-(O-carboxymethyloxime) | Ketone at C6 | PROTAC linker applications |
| 16,17-Di-O-acetyl-6-oxoestriol 6-(O-carboxymethyl)oxime | Acetyl groups at C16/C17 | Increased metabolic stability |
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₆ | |
| Melting Point | 593.965°C | |
| Solubility (pH 7.5) | 0.98–1.02 mg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
